molecular formula C19H18ClF2N3O3 B12886850 7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B12886850
M. Wt: 409.8 g/mol
InChI Key: PNUZDKCDAWUEGK-GDKBPFBDSA-N
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Description

7-(®-7-Amino-5-azaspiro[24]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(®-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps. The core structure is built through a series of reactions, including cyclization and spiro-annulation. Key intermediates are often synthesized using methods such as the Corey–Chaykovsky reaction, which involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions and minimizing the number of steps to reduce production time and costs. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

7-(®-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated as a potential therapeutic agent due to its selective inhibition properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by selectively inhibiting specific biochemical pathways. It targets enzymes and receptors involved in critical cellular processes, thereby modulating their activity. The molecular targets and pathways involved include kinases and other signaling proteins, which play a role in various diseases and conditions .

Comparison with Similar Compounds

Similar Compounds

    Tofacitinib: A JAK inhibitor with a similar core structure.

    Bicifadine: An analog with antifungal and antibacterial properties.

    Spirocyclopropane derivatives: Compounds with similar spiro-annulated structures.

Uniqueness

What sets 7-(®-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid apart is its unique combination of functional groups and its high selectivity for specific biochemical targets. This makes it a valuable compound for targeted therapeutic applications and advanced research in medicinal chemistry .

Properties

Molecular Formula

C19H18ClF2N3O3

Molecular Weight

409.8 g/mol

IUPAC Name

7-[(7R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10?,12?,13-/m0/s1

InChI Key

PNUZDKCDAWUEGK-GDKBPFBDSA-N

Isomeric SMILES

C1CC12CN(C[C@@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F

Origin of Product

United States

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